molecular formula C11H11N5O B1590820 4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine CAS No. 676491-46-6

4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine

Cat. No. B1590820
M. Wt: 229.24 g/mol
InChI Key: UDEUJLHVKKTHFA-UHFFFAOYSA-N
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Description

Unfortunately, I couldn’t find a specific description for “4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine”. However, it’s worth noting that 1,2,4-triazoles are very interesting compounds as they play an important role in chemopreventive and chemotherapeutic effects on cancer1.



Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been reported in various studies21. For instance, one study reported the synthesis of nineteen novel 1,2,4-triazole derivatives2. However, the specific synthesis process for “4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine” was not found in the retrieved papers.



Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives can be confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis23. However, the specific molecular structure analysis for “4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine” was not found in the retrieved papers.



Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole derivatives have been reported in various studies1. However, the specific chemical reactions for “4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine” were not found in the retrieved papers.



Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can be analyzed using various techniques3. However, the specific physical and chemical properties for “4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine” were not found in the retrieved papers.


Scientific Research Applications

Synthesis and Biological Activities

Structural Studies

  • X-ray Diffraction and Theoretical Analysis : Gumus et al. (2018) examined the molecular structure of a similar compound, 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine, through X-ray diffraction and theoretical calculations. This provides a basis for understanding the physical and chemical properties of similar compounds, including 4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine (Gumus et al., 2018).

Potential Therapeutic Applications

  • Anti-inflammatory Agents : Research by Moloney (2001) on methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, structurally related to the target compound, underscores the potential of such molecules as anti-inflammatory agents. This suggests that compounds with similar structures might have therapeutic applications in treating inflammation (Moloney, 2001).

Novel Synthetic Approaches

  • Development of Pyrrolylpyridines : Nedolya et al. (2015) described a novel synthesis approach for pyrrolylpyridines, compounds combining pyrrole and pyridine rings. Their research provides insight into creating new molecules with enhanced properties, relevant to the synthesis of 4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine (Nedolya et al., 2015).

Safety And Hazards

The safety and hazards of 1,2,4-triazole derivatives have been evaluated in various studies4. However, the specific safety and hazards for “4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine” were not found in the retrieved papers.


Future Directions

The future directions for the research on 1,2,4-triazole derivatives could involve further exploration of their synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards21. However, the specific future directions for “4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine” were not found in the retrieved papers.


Please note that this analysis is based on the information available and retrieved papers. For a more comprehensive and specific analysis, further research and studies would be required.


properties

IUPAC Name

4-methoxy-7-(3-methyl-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O/c1-7-14-6-16(15-7)11-10-8(3-4-12-10)9(17-2)5-13-11/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDEUJLHVKKTHFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=N1)C2=NC=C(C3=C2NC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70580925
Record name 4-Methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70580925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine

CAS RN

676491-46-6
Record name 4-Methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70580925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine
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4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine
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4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 4
4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 5
4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 6
4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine

Citations

For This Compound
3
Citations
T Wang, Y Ueda, Z Zhang, Z Yin… - Journal of Medicinal …, 2018 - ACS Publications
The optimization of the 4-methoxy-6-azaindole series of HIV-1 attachment inhibitors (AIs) that originated with 1 to deliver temsavir (3, BMS-626529) is described. The most beneficial …
Number of citations: 44 pubs.acs.org
M Tuyishime - 2016 - search.proquest.com
Due to the emergence of drug-resistant viruses and problems with drug side effects, new drugs and drug targets are constantly required in the battle against HIV-1/AIDS. The entry of the …
Number of citations: 2 search.proquest.com
陈本川 - 医药导报, 2021 - yydbzz.com
: 人类免疫缺陷病毒(HIV) 是侵袭人类免疫系统的病原体. 早在20 世纪80 年代初期, HIV 已被美国科学工作者识别, 但未引起美国政府重视. 至1999 年, 全球新感染的HIV 患者达到最高峰, 累计…
Number of citations: 2 www.yydbzz.com

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